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molecular formula C16H23N3O3 B8336680 1-(3-Methoxy-4-nitro-phenyl)-4-pyrrolidin-1-yl-piperidine CAS No. 761440-23-7

1-(3-Methoxy-4-nitro-phenyl)-4-pyrrolidin-1-yl-piperidine

Cat. No. B8336680
M. Wt: 305.37 g/mol
InChI Key: NIOXJCJXTQMUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08471005B2

Procedure details

2-Methoxy-4-(4-pyrrolidin-1-yl-piperidin-1-yl)-phenylamine was prepared in an analogous fashion to [(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone of Example 460c replacing [(S)-1-(3-Methoxy-4-nitro-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone with 1-(3-Methoxy-4-nitro-phenyl)-4-pyrrolidin-1-yl-piperidine (280 mg, 89%). LC/MS (E/I+) 276.16 (M+H).
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(N2CCC[C@H](C(N3CCN(C)CC3)=O)C2)=CC=1OC.[CH3:25][O:26][C:27]1[CH:28]=[C:29]([N:36]2[CH2:41][CH2:40][CH:39]([N:42]3[CH2:46][CH2:45][CH2:44][CH2:43]3)[CH2:38][CH2:37]2)[CH:30]=[CH:31][C:32]=1[N+:33]([O-])=O>>[CH3:25][O:26][C:27]1[CH:28]=[C:29]([N:36]2[CH2:41][CH2:40][CH:39]([N:42]3[CH2:46][CH2:45][CH2:44][CH2:43]3)[CH2:38][CH2:37]2)[CH:30]=[CH:31][C:32]=1[NH2:33]

Inputs

Step One
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)N1C[C@H](CCC1)C(=O)N1CCN(CC1)C)OC
Step Two
Name
Quantity
280 mg
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)N1CCC(CC1)N1CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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